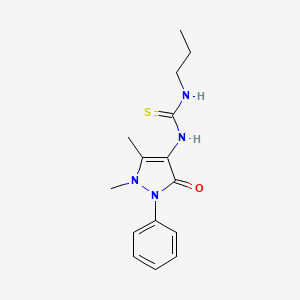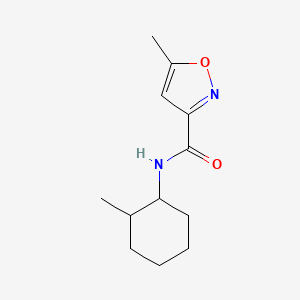![molecular formula C27H18N2O2S B4795096 5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that belongs to the class of anthracene derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases. The compound has also been investigated for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways involved in cellular processes such as DNA replication, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one exhibits a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its high potency and selectivity. The compound has been shown to exhibit activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the study of 5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential applications in other scientific fields, such as materials science and environmental science. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that has potential applications in various scientific fields. Its unique properties make it a valuable tool for researchers studying the mechanisms of disease and developing new therapies. While further research is needed to fully understand its biological effects, the compound holds promise for future scientific discoveries.
properties
IUPAC Name |
10-(4-methylanilino)-12-phenylsulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c1-16-11-13-17(14-12-16)28-21-15-22(32-18-7-3-2-4-8-18)25-24-23(21)26(30)19-9-5-6-10-20(19)27(24)31-29-25/h2-15,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLFZJLKUWTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)SC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4795019.png)
![2-[(3-methyl-2-thienyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4795037.png)
![3-[4-allyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4795038.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4795044.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795058.png)
![2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4795065.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4795069.png)


![N-(sec-butyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4795098.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)